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molecular formula C7H17NO2 B8545974 1-(2-Hydroxy-ethylamino)-3-methyl-butan-2-ol

1-(2-Hydroxy-ethylamino)-3-methyl-butan-2-ol

Cat. No. B8545974
M. Wt: 147.22 g/mol
InChI Key: MPUKMOGPCKYNAT-UHFFFAOYSA-N
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Patent
US07595397B2

Procedure details

The above compound could be made in the same manner as Example 1 using the appropriate epoxide: 1 eq. of (2,3-Epoxypropyl)benzene oxide and 4 eq. ethanol amine The above compound could be made in the following manner: stirred at room temperature overnight. The solution could be poured into water and the water is extracted with dichloromethane. The combined dichloromethane layers could be washed with brine and concentrated.
[Compound]
Name
epoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
(2,3-Epoxypropyl)benzene oxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
O1CC1[CH2:3][C:4]12[O:10][CH:5]1[CH:6]=CC=[CH:9]2.[CH2:12]([CH2:14][NH2:15])[OH:13]>O>[OH:13][CH2:12][CH2:14][NH:15][CH2:6][CH:5]([OH:10])[CH:4]([CH3:3])[CH3:9]

Inputs

Step One
Name
epoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
(2,3-Epoxypropyl)benzene oxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C(CC23C(C=CC=C2)O3)C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)CN
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the water is extracted with dichloromethane
WASH
Type
WASH
Details
The combined dichloromethane layers could be washed with brine
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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